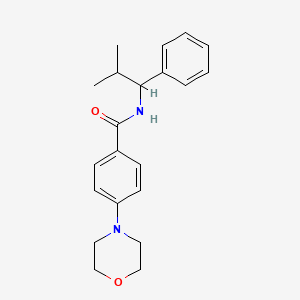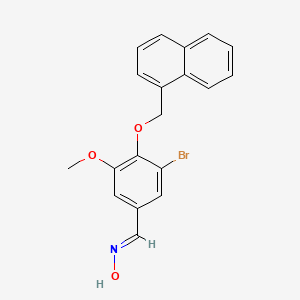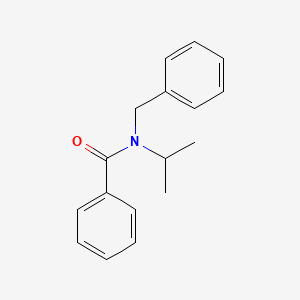![molecular formula C20H22FNOS B5561393 N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)
N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, coupling reactions, and the use of catalysts to achieve the desired structural framework. For example, the synthesis and characterization of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea have been reported, highlighting the use of elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies for characterization (Sapari et al., 2014). Such methodologies could be adapted for synthesizing N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide, considering the structural similarities.
Molecular Structure Analysis
Single-crystal X-ray diffraction analysis plays a crucial role in determining the molecular structure of benzamide derivatives. The crystal structure of N-(4-methylbenzyl)benzamide has been determined, revealing its orthorhombic lattice and noncentrosymmetric space group Pna21, stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017). Similar analytical techniques would be essential for the molecular structure analysis of N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide.
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives often involves cycloaddition reactions, as demonstrated by the synthesis of dihydrobenzothiazino-heterocyclics through the reaction of thioamides with benzyne intermediates, suggesting a pathway involving benzothietene and o-thiolatoaryliminium intermediates (Palani et al., 2016). These reactions highlight the potential chemical properties and reactivity of N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide when subjected to similar conditions.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting point, and crystalline structure, can significantly influence their application. The detailed analysis involves techniques such as FT-IR, NMR, and high-resolution mass spectrometry, which help in understanding the compound's behavior under various conditions.
Chemical Properties Analysis
Benzamide derivatives exhibit a range of chemical properties based on their functional groups and overall structure. Studies on similar compounds have shown that these can include fluorescence properties, anticancer activity, and reactivity towards nucleophiles, as observed in Co(II) complexes of benzamides with fluorescence and anticancer activity (Vellaiswamy & Ramaswamy, 2017). Such analyses are crucial for understanding the potential applications and reactivity of N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide.
Aplicaciones Científicas De Investigación
Development and Application in Imaging Studies
- Fluorinated derivatives of WAY 100635, including those with 4-fluorobenzyl components, have been synthesized and evaluated for their biological properties. These compounds were radiolabeled with fluorine-18 for potential application in brain imaging studies, particularly for assessing serotonin levels and receptor distribution. The study found that [18F]FCWAY ([18F]4d) and [18F]FBWAY ([18F]4b) showed promising pharmacokinetic properties and specific binding ratios, suggesting their usefulness in dynamic and static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
Dopamine D2 Receptor Studies
- N-Benzylpiperidin-4-yl and 9-azabicyclo[3.3.1]nonan-3 beta-yl benzamides, including those with 4-fluorobenzyl components, have been prepared and tested for their affinity for dopamine D2 and D3 receptors. The study aimed to identify compounds suitable for in vivo studies of these receptors, highlighting the potential of these compounds in understanding dopamine's role in neurological and psychiatric disorders (Mach et al., 1993).
Inhibition of Vesicular Acetylcholine Storage
- Compounds derived from modifying the structure of vesamicol, such as those involving benzyl and fluoro-benzyl groups, have been investigated for their potential as inhibitors of vesicular acetylcholine transport. This research contributes to the development of new anticholinergic agents and enhances understanding of neurotransmitter storage mechanisms (Efange et al., 1993).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methylsulfanyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNOS/c21-16-12-10-15(11-13-16)14-24-19-9-5-4-8-18(19)20(23)22-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWDEDOSDQUMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-fluorobenzyl)sulfanyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)


![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)
![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)
![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-pyridin-3-ylethanol](/img/structure/B5561415.png)
